5,6-Dehydro-17beta-dutasteride is a synthetic compound related to dutasteride, a medication primarily used for treating benign prostatic hyperplasia and androgenic alopecia. This compound is characterized by its structural modifications that enhance its pharmacological properties. It falls under the classification of steroidal inhibitors, specifically targeting the enzyme 5-alpha-reductase, which converts testosterone into dihydrotestosterone, a more potent androgen.
5,6-Dehydro-17beta-dutasteride is derived from the steroidal precursor pregnenolone and is synthesized through complex organic reactions. The synthesis of dutasteride itself has been extensively documented in various patents and scientific literature, which also detail the formation of its impurities, including 5,6-dehydro derivatives .
The synthesis of 5,6-dehydro-17beta-dutasteride involves several key steps:
The synthesis typically employs high-performance liquid chromatography (HPLC) for purification and analysis of intermediates and final products. The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity.
The molecular formula for 5,6-dehydro-17beta-dutasteride is , with a molecular weight of approximately 526.51 g/mol. The structure features a steroid backbone with specific substitutions that enhance its biological activity.
The compound's structural characteristics include:
5,6-Dehydro-17beta-dutasteride participates in several chemical reactions:
The control of reaction conditions such as temperature, time, and solvent composition is vital for achieving high yields and minimizing by-products during synthesis.
5,6-Dehydro-17beta-dutasteride functions primarily by inhibiting the enzyme 5-alpha-reductase, which plays a pivotal role in converting testosterone into dihydrotestosterone. This inhibition leads to decreased levels of dihydrotestosterone in tissues where it exerts androgenic effects.
Research indicates that this compound has a higher affinity for the androgen receptor compared to testosterone, enhancing its efficacy in conditions characterized by excessive androgen activity .
Thermal stability and reactivity profiles can be determined through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
5,6-Dehydro-17beta-dutasteride is primarily utilized in research settings focused on:
This compound represents an important area of research within endocrinology and pharmacology due to its role in modulating androgenic activity and potential therapeutic applications.
5,6-Dehydro-17β-dutasteride (CAS No. 1430804-85-5) is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as (4aR,4bS,6aS,7S,9aS,9bS)-N-[2,5-Bis(trifluoromethyl)phenyl]-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide [1] [4]. This systematic name defines its polycyclic steroid backbone, functional groups, and absolute stereochemistry. The compound is pharmaceutically significant as a synthetic impurity in dutasteride active pharmaceutical ingredients (APIs), leading to diverse synonyms across chemical and regulatory contexts [1] [4]:
Table 1: Common Synonyms of 5,6-Dehydro-17β-dutasteride
Synonym | Context |
---|---|
Dutasteride EP Impurity G | European Pharmacopoeia designation |
Dutasteride Impurity 15 | Alternate impurity numbering system |
Dutasteride 17-beta-5-ene | Stereochemical descriptor |
17β-N-[2,5-Bis(trifluoromethyl)phenyl]carbamoyl-4-aza-5α-androsta-1,5-dien-3-one | Semi-systematic steroid nomenclature |
V04SYO936V | FDA UNII identifier |
These synonyms reflect its role as a key quality indicator in dutasteride manufacturing, where structural verification is essential for regulatory compliance [1] [5].
The molecular formula C₂₇H₂₈F₆N₂O₂ (molecular weight: 526.51 g/mol) establishes the compound’s elemental composition, distinguishing it from dutasteride (C₂₇H₃₀F₆N₂O₂) by the absence of two hydrogen atoms due to the 5,6-dehydrogenation [1] [4]. The core structure retains the 4-azasteroid scaffold characteristic of 5α-reductase inhibitors but incorporates a conjugated diene system (1,5-diene-3-one) via dehydrogenation at positions C5-C6 [5] [10].
Stereochemical features are critical for biological activity and impurity profiling:
The C17 stereochemistry differentiates pharmacologically distinct isomers:
Table 2: Comparative Analysis of 5,6-Dehydro-17β-dutasteride and 5,6-Dehydro-17α-dutasteride
Property | 17β-Isomer | 17α-Isomer (Dutasteride EP Impurity D) |
---|---|---|
Configuration at C17 | β-orientation (carboxamide equatorial) | α-orientation (carboxamide axial) |
Biological relevance | Structurally analogous to active dutasteride | Reduced enzymatic affinity |
Synthetic prevalence | Dominant impurity in dutasteride synthesis | Minor side product |
CAS Number | 1430804-85-5 | 1430804-85-5 (shared, but stereochemically distinct) |
Designation | Dutasteride EP Impurity G | Dutasteride EP Impurity D |
The 17β-isomer’s structural similarity to dutasteride arises from its analogous carboxamide spatial orientation, enabling potential residual enzyme binding. In contrast, the 17α-epimer experiences steric clashes due to its axial carboxamide, diminishing bioactivity [7] [10]. Both isomers form via epimerization during API synthesis but are separable via chiral chromatography [5].
Structural confirmation relies on multi-technique spectroscopic profiling:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data (referenced to DMSO-d₆ or CDCl₃) highlight key features [4] [10]:
Infrared (IR) Spectroscopy
Major absorption bands (cm⁻¹) include [4] [10]:
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) exhibits [4] [10]:
Table 3: Key Spectroscopic Signatures of 5,6-Dehydro-17β-dutasteride
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 5.85 (1H, dd), δ 5.98 (1H, d) | H-C6, H-C1 (diene system) |
¹³C NMR | δ 199.8, δ 170.2, δ 145.6, δ 142.5 | C3=O, Amide C=O, C5, C6 |
IR | 1,665, 1,715, 3,310 | ν(C=O) amide/ketone, ν(N-H) |
MS | m/z 527.2 [M+H]⁺, 360.1 [M−C₆H₃(CF₃)₂]⁺ | Molecular ion, carboxamide cleavage |
Limited public crystallographic data exists for 5,6-Dehydro-17β-dutasteride, but its solid-state properties are inferred from related azasteroids:
These properties guide analytical handling: storage at -20°C preserves integrity, while solid-state characterization requires non-thermal methods (e.g., vibrational spectroscopy) due to decomposition upon heating [1] [6].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7